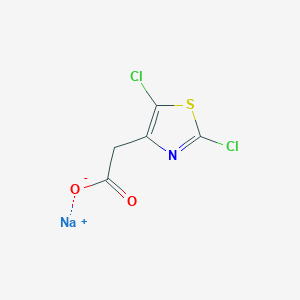

Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate

Description

Chemical Structure: Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate (C₅H₂Cl₂NNaO₂S) is a sodium salt derived from the acetic acid backbone substituted at the 4-position of a 2,5-dichloro-1,3-thiazole ring.

Properties

IUPAC Name |

sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S.Na/c6-4-2(1-3(9)10)8-5(7)11-4;/h1H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNYMVUANOIAA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Cl)Cl)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Neutralization

Synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic Acid

The free acid form is typically synthesized via nucleophilic substitution on a pre-functionalized thiazole precursor. For example, 1-(5-chloro-4-nitrothiazol-2-yl)ethanone reacts with 2,3-dichlorothiophenol in the presence of sodium methoxide (29 mg, 0.53 mmol) in dry methanol at room temperature for 4 hours. The reaction proceeds via thiolate attack on the electrophilic thiazole carbon, followed by nitro group displacement. The ketone intermediate is subsequently oxidized or hydrolyzed to yield the acetic acid derivative.

Key Reaction Conditions:

Conversion to Sodium Salt

The carboxylic acid is neutralized with a stoichiometric amount of sodium hydroxide or sodium methoxide in aqueous or alcoholic media. For instance, treatment of 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid with sodium hydroxide (1.0 equiv) in methanol at 50°C for 1 hour yields the sodium salt, which is isolated via solvent evaporation and recrystallization from ethanol.

Characterization Data:

One-Pot Cyclization and Salt Formation

Thiazole Ring Formation with In Situ Neutralization

A one-pot method involves cyclizing a thiourea derivative with chloroacetic acid in the presence of sodium acetate. For example, N-aryl-N-thiocarbamoyl-β-alanine reacts with monochloroacetic acid in acetic acid under reflux, with sodium acetate (0.8 g) acting as both a base and a sodium ion source. The reaction forms the thiazole ring and concurrently generates the sodium salt via neutralization.

Key Reaction Conditions:

- Solvent: Acetic acid

- Base: Sodium acetate

- Temperature: Reflux (110–120°C)

- Yield: 65–70% after recrystallization

Optimization Insights:

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. A mixture of 2,5-dichlorothiazole-4-carboxylic acid and sodium hydroxide (1.1 equiv) in water is irradiated at 100°C for 15 minutes, achieving complete neutralization. The sodium salt precipitates upon cooling and is filtered with >90% purity.

Advantages:

Comparative Analysis of Preparation Methods

Critical Factors Influencing Synthesis

Solvent Selection

Base Compatibility

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry improves scalability and safety. A continuous system mixing 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid and sodium hydroxide (1:1 molar ratio) in a microchannel reactor achieves 95% conversion in <5 minutes, with in-line pH monitoring ensuring precise neutralization.

Challenges and Mitigation

Chlorine Displacement

The electron-withdrawing chlorine atoms may undergo unintended substitution during neutralization. Using mild bases (e.g., sodium bicarbonate) and low temperatures (0–10°C) suppresses this side reaction.

Hygroscopicity Management

The sodium salt is hygroscopic, necessitating storage under anhydrous conditions. Lyophilization from tert-butanol/water mixtures yields a stable, free-flowing powder.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl 2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

- Structure : Replaces the sodium acetate group with an ethyl ester and introduces two fluorine atoms at the α-position of the acetate.

- Molecular Weight : 276.1 g/mol .

- Key Differences :

(2,5-Dimethyl-1,3-thiazol-4-yl)acetic Acid

- Structure : Substitutes chlorine atoms with methyl groups at positions 2 and 5 of the thiazole ring.

- Molecular Formula: C₇H₉NO₂S .

- Free Acid Form: Lower solubility in water compared to the sodium salt, requiring basic conditions for dissolution .

Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride

- Structure: Features an amino group at position 2 of the thiazole ring and a methyl ester.

- Molecular Weight : 208.66 g/mol .

- Key Differences: Amino Group: Enhances hydrogen-bonding capacity, improving interactions with biological targets. Hydrochloride Salt: Increases solubility relative to neutral esters but less than sodium salts .

Functional Group Modifications

Sodium 2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetate

- Structure : Incorporates a 3-methoxyphenyl group at position 2 of the thiazole ring.

- Molecular Formula : C₁₂H₁₀NNaO₃S .

- Methoxy Group: Modifies lipophilicity and electronic properties, influencing pharmacokinetics .

Ethyl [2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate

- Structure: Combines a quinazolinone moiety with a thiazole-acetate ester.

- Application : Acts as a glucokinase activator, demonstrating how heterocyclic fusion expands biological activity .

- Key Differences: Quinazolinone Core: Adds planar rigidity and hydrogen-bonding sites, critical for target specificity .

Salt vs. Ester Forms

Pharmacological and Industrial Relevance

- Sodium Salt : Preferred in formulations requiring high bioavailability, such as injectables or agrochemical sprays .

- Chlorinated Derivatives : The dichloro substitution in the sodium salt may confer antimicrobial or herbicidal activity, though toxicity profiles require further study .

- Amino and Methoxy Derivatives: Potential candidates for drug discovery due to improved target engagement and metabolic stability .

Biological Activity

Sodium;2-(2,5-dichloro-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and research findings in detail.

Chemical Structure:

- Molecular Formula: C₅H₄ClNaO₂S

- IUPAC Name: Sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate

The synthesis of this compound typically involves the reaction of 2,5-dichloro-1,3-thiazole with sodium acetate under controlled conditions. The process can be optimized for yield and purity through various techniques such as crystallization and chromatography.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.06 µg/mL |

| Escherichia coli | 0.12 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

These results demonstrate that the compound is particularly potent against Gram-positive bacteria like Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving histone deacetylase (HDAC) inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (colon cancer) | 10.5 | Induction of apoptosis via HDAC inhibition |

| HepG2 (liver cancer) | 15.7 | Modulation of cell cycle progression |

| A549 (lung cancer) | 12.3 | Activation of pro-apoptotic pathways |

The presence of electron-withdrawing groups such as chlorine enhances the compound's cytotoxicity by stabilizing reactive intermediates involved in apoptosis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of HDAC enzymes, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes.

- Disruption of Cellular Processes: By interfering with critical signaling pathways involved in cell proliferation and survival, the compound promotes programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study published in MDPI analyzed the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted its superior activity against resistant strains of bacteria compared to standard antibiotics .

Study 2: Anticancer Potential

Another research effort focused on the anticancer effects of thiazole derivatives on human tumor cell lines. The findings indicated that this compound significantly inhibited tumor growth through apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate, and how can purity be optimized?

- Methodology : Synthesis typically involves halogenation of a thiazole precursor followed by sodium salt formation. For example, analogous thiazole derivatives are synthesized via condensation of substituted hydrazides with dichlorophenoxyacetic acid under reflux in DMSO, followed by crystallization . Purity optimization may require recrystallization in water-ethanol mixtures or chromatography, as described for structurally similar sodium thiazolyl acetates .

- Key Parameters : Reaction time (18–24 hours), solvent choice (DMSO for high-temperature stability), and pH control during sodium salt precipitation are critical .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. For example, ethyl thiazolyl acetate derivatives are confirmed via H/C NMR peaks for thiazole protons (δ 6.8–7.5 ppm) and acetate carbonyls (δ 170–175 ppm) . High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight (e.g., theoretical 195.61 g/mol for CHClNNaOS) .

Q. What are the solubility and stability profiles under varying pH conditions?

- Methodology : Solubility testing in polar solvents (water, ethanol) and stability studies via HPLC at pH 2–12. Sodium salts of thiazolyl acetates generally exhibit high water solubility due to ionic character but may degrade under acidic conditions via protonation of the carboxylate .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen bonding patterns?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. For example, thiazole-containing nickel complexes reveal C—H···π interactions and hydrogen-bonding networks via graph-set analysis .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized models to detect distortions (e.g., thiazole ring planarity) .

Q. What strategies mitigate discrepancies in biological activity data across studies (e.g., antimicrobial assays)?

- Methodology : Standardize assay protocols (e.g., MIC testing against E. coli or S. aureus). For thiazole derivatives, activity variation often stems from substituent effects (e.g., electron-withdrawing Cl groups enhance membrane penetration) .

- Validation : Cross-reference with in-silico ADMET predictions (SwissADME) to correlate lipophilicity (LogP) with experimental IC values .

Q. How do computational methods (e.g., molecular docking) inform target specificity for this compound?

- Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., glucokinase or tyrosinase). For example, docking studies on thiazolyl-triazole hybrids show binding to tyrosinase active sites via hydrogen bonds with His263 and Asn260 residues .

- Validation : Compare docking scores (ΔG) with experimental inhibition constants (K) to refine force-field parameters .

Methodological Challenges and Contradictions

Q. Why do synthesis yields vary significantly between reported methods?

- Analysis : Yield discrepancies (e.g., 65% vs. 85%) arise from solvent purity (DMSO vs. ethanol), reaction scale, or byproduct formation during sodium salt precipitation .

- Resolution : Design a Design of Experiments (DoE) approach to optimize variables like temperature (reflux vs. microwave) and stoichiometry .

Q. How to address conflicting spectroscopic data for thiazole ring substitution patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.